3-Aeadt
Description
A detailed introduction would require information on the compound’s chemical structure, synthesis pathways, functional groups, and applications. However, none of the provided sources mention 3-Aeadt. For hypothetical context, analogous compounds (e.g., 3-indoleacetic acid, referenced in ) are often analyzed for properties such as solubility, reactivity, and biological activity. Without specific data, researchers would typically rely on databases like PubChem () or analytical protocols () to characterize novel compounds.
Properties
CAS No. |
82773-63-5 |
|---|---|
Molecular Formula |
C22H27N7O13P2 |
Molecular Weight |
659.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-aminopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C22H27N7O13P2/c23-11-2-1-4-27(6-11)21-17(32)15(30)12(40-21)7-38-43(34,35)42-44(36,37)39-8-13-16(31)18(33)22(41-13)29-10-25-14-19-24-3-5-28(19)9-26-20(14)29/h1-6,9-10,12-13,15-18,21-22,30-33H,7-8,23H2,(H-,34,35,36,37)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 |
InChI Key |
JVELNHZMYGAELO-RBEMOOQDSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)N |
Synonyms |
3-AEADT 3-aminopyridine 1,N(6)-ethenoadenine dinucleotide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison would involve the following steps, as outlined in the evidence:
Structural and Functional Analysis
- PubChem 2-D/3-D Neighbors : Use tools like PubChem’s 2-D and 3-D structural similarity searches to identify analogs (). For example, compounds with shared functional groups (e.g., amines, carboxylates) or stereochemistry would be prioritized.
- Pharmacological Activity: Compare annotated biological roles (e.g., via MeSH terms in ) or FDA-approved drug status (e.g., Drug-(A) subset in ).
Analytical and Experimental Data
- Spectroscopic and Chromatographic Data : Apply methods from AOAC guidelines () to measure properties like melting point, NMR spectra, or HPLC retention times.
- Safety and Toxicity: Reference safety data sheets (e.g., ) to evaluate hazards such as carcinogenicity or environmental impact.
Case Study: Hypothetical Comparison Table
Research Limitations and Recommendations
Gaps in Evidence : The absence of this compound in the provided sources highlights the need for primary literature searches using tools like Research Rabbit () or Connected Papers ().
Methodological Rigor : Follow analytical chemistry standards () to ensure reproducibility, including detailed experimental protocols and statistical validation ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
